![molecular formula C18H17F4N3OS B2597414 4-(2-fluorofenil)-N-[4-(trifluorometoxi)fenil]piperazina-1-carbotioamida CAS No. 497060-20-5](/img/structure/B2597414.png)
4-(2-fluorofenil)-N-[4-(trifluorometoxi)fenil]piperazina-1-carbotioamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with fluorophenyl and trifluoromethoxyphenyl groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of fluorine atoms, which can influence reactivity and stability.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the bioactive nature of piperazine derivatives.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
In industry, the compound’s stability and reactivity make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is first functionalized with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where a piperazine derivative reacts with a 2-fluorophenyl halide under basic conditions.
Introduction of Trifluoromethoxyphenyl Group: The next step involves the introduction of the trifluoromethoxyphenyl group. This is often done via a coupling reaction, such as a Suzuki or Stille coupling, where the piperazine derivative reacts with a trifluoromethoxyphenyl boronic acid or stannane in the presence of a palladium catalyst.
Carbothioamide Formation: Finally, the carbothioamide group is introduced by reacting the intermediate with a suitable isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethoxyphenyl groups can enhance binding affinity and selectivity, while the piperazine ring can facilitate passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluorophenyl)piperazine: Lacks the trifluoromethoxyphenyl group, making it less potent in certain applications.
N-(4-Trifluoromethoxyphenyl)piperazine: Lacks the 2-fluorophenyl group, affecting its overall reactivity and binding properties.
Uniqueness
The combination of fluorophenyl and trifluoromethoxyphenyl groups in 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide provides a unique balance of electronic effects and steric hindrance, making it particularly effective in its applications compared to similar compounds.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3OS/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(27)23-13-5-7-14(8-6-13)26-18(20,21)22/h1-8H,9-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHNOPSILUCKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
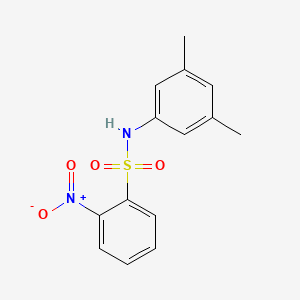

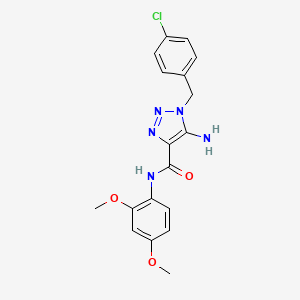
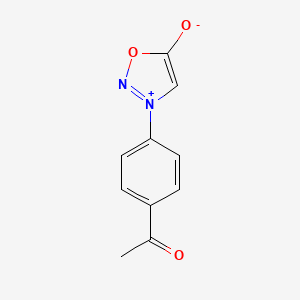
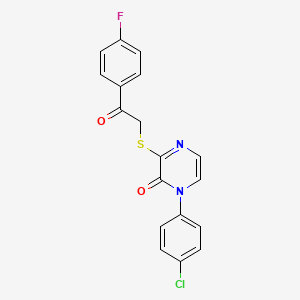



![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2597345.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597346.png)
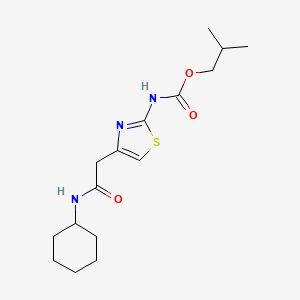
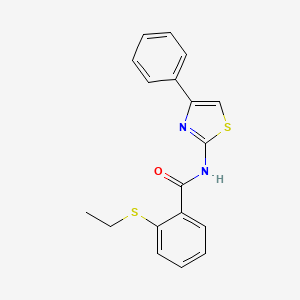
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)
![N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2597353.png)
